molecular formula C10H10N4 B8516360 2-Hydrazino-3,3'-bipyridine

2-Hydrazino-3,3'-bipyridine

Cat. No. B8516360
M. Wt: 186.21 g/mol
InChI Key: QESNZIPHUWAQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazino-3,3'-bipyridine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydrazino-3,3'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazino-3,3'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydrazino-3,3'-bipyridine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(3-pyridin-3-ylpyridin-2-yl)hydrazine

InChI

InChI=1S/C10H10N4/c11-14-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H,11H2,(H,13,14)

InChI Key

QESNZIPHUWAQFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC=C2)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 440 mg portion of 2-chloro-3,3'-bipyridine and 0.73 ml of anhydrous hydrazine were dissolved in 15 ml of pyridine and heated at 110° C. for 3 days. The volatiles were removed at reduced pressure, 10 ml of toluene was added and the volatiles again removed. The residue was partitioned between 125 ml of methylene chloride and 25 ml of saturated aqueous sodium carbonate. The organic layer was dried and the solvent removed at reduced pressure, giving an oily solid which was recrystallized from methylene chloride-hexane, giving 2-hydrazino-3,3'-bipyridine as a tan powder, mp 104.5°-107° C.
Quantity
0 (± 1) mol
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reactant
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Quantity
0.73 mL
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reactant
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15 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 16.46 g of 2'-bromo-3,3'-bipyridine, 24 ml of anhydrous hydrazine and 500 ml of dry pyridine was heated at 100° C. for 3 days. The solvent was removed under vacuum, toluene was added and removed and the residue was partitioned between saturated aqueous sodium carbonate and methylene chloride. The organic layer was dried, the solvent removed under vacuum and the residue crystallized from methylene chloride-hexane, giving 2'-hydrazino-3,3'-bipyridine as tan crystals.
Quantity
16.46 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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